![molecular formula C20H24N4O2S B2588955 (1-(Benzo[d]thiazol-2-yl)-5-Isopropyl-1H-pyrazol-3-yl)(2,6-Dimethylmorpholino)methanon CAS No. 1013806-31-9](/img/structure/B2588955.png)

(1-(Benzo[d]thiazol-2-yl)-5-Isopropyl-1H-pyrazol-3-yl)(2,6-Dimethylmorpholino)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.

BenchChem offers high-quality (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

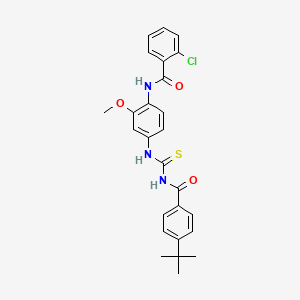

Anti-Tuberkulose-Aktivität

(a): In-vitro- und In-vivo-Aktivität Jüngste synthetische Entwicklungen haben zu Benzothiazol-basierten antituberkulösen Verbindungen geführt. Diese Moleküle wurden auf ihre inhibitorischen Konzentrationen gegenüber Mycobacterium tuberculosis (M. tuberculosis) untersucht. Die neu synthetisierten Derivate zeigten eine vielversprechende Hemmwirkung im Vergleich zu Standard-Referenzmedikamenten .

(b): Mechanismus der Resistenz: Neben der Synthese ist es wichtig, den Mechanismus der Resistenz von Anti-TB-Medikamenten zu verstehen. Forscher haben Erkenntnisse über die Mechanismen der Medikamentenresistenz in ihre Studien integriert.

©: Struktur-Aktivitäts-Beziehungen (SAR): Die Untersuchung der Struktur-Aktivitäts-Beziehungen dieser Benzothiazol-Derivate liefert wertvolle Informationen für die Entwicklung potenter Inhibitoren. Molekulare Docking-Studien gegen das Zielenzym DprE1 verbessern unser Verständnis ihrer antituberkulösen Aktivität.

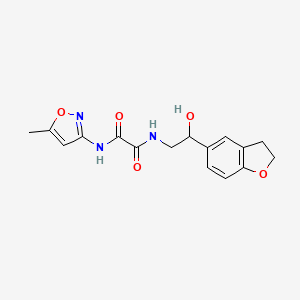

Quorum-Sensing-Hemmung

Bakterien nutzen Quorum-Sensing-Pfade, um Verhaltensweisen wie Biofilmbildung und Virulenzproduktion zu koordinieren. Neue Verbindungen, die Quorum-Sensing hemmen, ohne Antibiotika zu sein, gewinnen an Interesse. Die Struktur der Verbindung kann eine Rolle bei der Störung der bakteriellen Kommunikation spielen .

Einzelelektronenmagnete

Praktisch bedeutsame Materialien, die aus Benzothiazol-basierten Verbindungen gewonnen werden, sind Co(II)-Kubankomplexe, die als Einzelelektronenmagnete fungieren. Diese weisen bemerkenswerte magnetische Eigenschaften auf, die sie für potenzielle Anwendungen in der Datenspeicherung und Quanten-Technologien wertvoll machen .

Wasser-Elektrooxidationskatalysator

Ein Cobaltkatalysator, der aus Benzothiazol-basierten Verbindungen gewonnen wird, hat sich bei der Wasser-Elektrooxidation bei neutralem pH-Wert als wirksam erwiesen. Seine geringe Überspannung und hohe Umsatzfrequenz machen ihn zu einem vielversprechenden Kandidaten für nachhaltige Energieanwendungen .

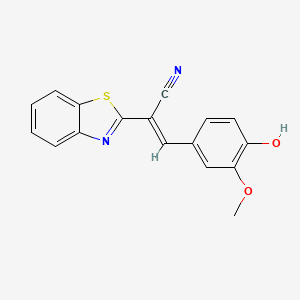

Fluorophore und Nahinfrarotfarbstoffe

Bestimmte Derivate von Benzothiazol zeigen rot emittierende Fluorophore mit hohen Quantenausbeuten. Darüber hinaus wurden Nahinfrarotfarbstoffe mit Absorptionsmaxima nahe 950 nm entwickelt. Diese finden Anwendung in der Bildgebung und Diagnostik .

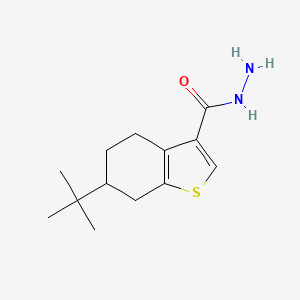

Anti-Parkinson-Mittel

1-(Benzo[d]thiazol-2-yl)-3-(substituiertes Aryl)harnstoff-Derivate wurden als potenzielle Anti-Parkinson-Mittel entwickelt. Diese Verbindungen zeigen Aktivität bei der Linderung von Haloperidol-induzierter Katalepsie bei Mäusen, was auf ihr neuroprotektives Potenzial hindeutet .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a benzo[d]thiazol-2-yl moiety have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against M. tuberculosis .

Mode of Action

Benzo[d]thiazol-2-yl compounds have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors such as biofilm formation and virulence production .

Biochemical Pathways

Benzo[d]thiazol-2-yl compounds have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Result of Action

Benzo[d]thiazol-2-yl compounds have been reported to exhibit high cytotoxicity .

Biochemische Analyse

Biochemical Properties

(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects. Additionally, the compound interacts with various receptors and ion channels, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . The compound also affects the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX enzymes results in the suppression of prostaglandin synthesis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can influence its efficacy and safety profile. For example, its distribution in the liver and kidneys can impact its metabolism and excretion.

Subcellular Localization

The subcellular localization of (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-12(2)17-9-16(19(25)23-10-13(3)26-14(4)11-23)22-24(17)20-21-15-7-5-6-8-18(15)27-20/h5-9,12-14H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHURHJOZHIDOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=NN(C(=C2)C(C)C)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide](/img/structure/B2588873.png)

![2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2588879.png)

![7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2588880.png)

![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2588881.png)

![N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/new.no-structure.jpg)

![2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2588883.png)

![Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2588884.png)

![1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2588888.png)

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(morpholin-4-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2588890.png)

![N-(4-acetylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2588893.png)